molecular formula C23H20FN5O3 B2954951 8-(2-ethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 941924-31-8

8-(2-ethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2954951
CAS No.: 941924-31-8
M. Wt: 433.443
InChI Key: DDVJFIVOGKCQSP-UHFFFAOYSA-N
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Description

The compound is a purine derivative, which is a type of heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .


Molecular Structure Analysis

The molecular structure of this compound likely includes a purine core, which is a bicyclic molecule made up of a pyrimidine ring fused to an imidazole ring . It also has various substituents, including ethoxyphenyl and fluorophenyl groups.


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific substituents and their positions on the purine core. For example, fluorine atoms are often quite reactive due to their high electronegativity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and substituents. For example, the presence of a fluorine atom could influence its polarity and reactivity .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds structurally related to the mentioned chemical have been synthesized and evaluated for their potential antidepressant and anxiolytic properties. For instance, a series of derivatives were synthesized to assess their serotonin receptor affinity and phosphodiesterase inhibitor activity. Preliminary pharmacological in vivo studies indicated potential antidepressant activity in selected compounds, with molecular modeling revealing the significance of fluorinated arylpiperazinylalkyl derivatives for antidepressant and/or anxiolytic application (Zagórska et al., 2016).

Structure-Activity Relationships

Another study focused on the synthesis and testing of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones to evaluate their affinity for serotoninergic and dopaminergic receptors. The study identified potent ligands for these receptors, suggesting the importance of substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system for receptor affinity and selectivity (Zagórska et al., 2015).

Quantitative Analysis of Intermolecular Interactions

Research into the quantitative analysis of intermolecular interactions in related compounds, like 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, has provided insights into their crystal packing and potential applications in new material design. The study highlighted the role of hydrogen bonds and electrostatic energy contributions in molecular stabilization (Shukla et al., 2020).

Analgesic Activity

Further investigations into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives revealed significant analgesic and anti-inflammatory activities, surpassing traditional drugs in efficacy. This study underlines the potential of these compounds as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The study of purine derivatives is a rich field with many potential applications in medicinal chemistry and drug discovery. Future research could explore the biological activity of this compound and its potential uses .

Properties

IUPAC Name

6-(2-ethoxyphenyl)-7-(4-fluorophenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O3/c1-4-32-18-8-6-5-7-16(18)29-17(14-9-11-15(24)12-10-14)13-28-19-20(25-22(28)29)26(2)23(31)27(3)21(19)30/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVJFIVOGKCQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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